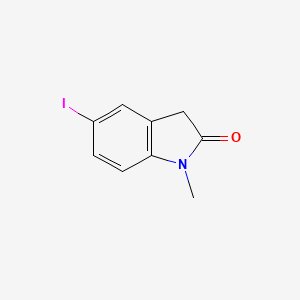

5-Iodo-1-methylindolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

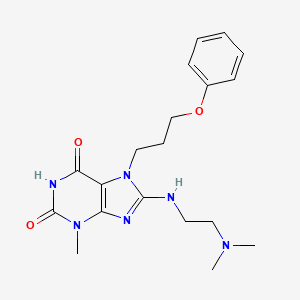

5-Iodo-1-methylindolin-2-one is a chemical compound with the formula C9H8INO . It is used in laboratory settings and is not less than 98% pure .

Molecular Structure Analysis

The molecular structure of 5-Iodo-1-methylindolin-2-one can be analyzed using various techniques such as mass spectrometry and molecular dynamics simulation . These techniques can provide insights into the molecular weight, atomic composition, and 3D structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving 5-Iodo-1-methylindolin-2-one can be analyzed using principles of chemical reactor analysis . This involves understanding the kinetics of the reactions, the influence of temperature and pressure, and the role of catalysts.

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-1-methylindolin-2-one can be analyzed using various techniques. These properties include temperature, electrical conductivity, pH, total solids, total suspended solids, total solids and alkali, calcium, magnesium, sodium, dissolved oxygen, chemical oxygen demand, and salinity .

Wissenschaftliche Forschungsanwendungen

Radioligand Development for Imaging Neuronal Nicotinic Acetylcholine Receptors

5-Iodo-1-methylindolin-2-one derivatives have been instrumental in the development of selective radioligands for imaging neuronal nicotinic acetylcholine receptors (nAChRs). A study by (Mukhin et al., 2000) demonstrates the synthesis of 5-iodo-A-85380, a compound with high affinity and selectivity for α4β2 nAChRs in both rat and human brain. Its properties, including low toxicity, rapid penetration of the blood-brain barrier, and high specific-to-nonspecific binding ratio, make it superior for in vitro and in vivo studies of α4β2 nAChRs.

Synthesis of Substituted 3-Methyleneisoindolin-1-ones

Gogoi et al. (2014) describe a Cu(I)-catalysed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids, showing the versatility of 5-Iodo-1-methylindolin-2-one derivatives in chemical synthesis. The reaction involves decarboxylative cross-coupling and heteroannulation, highlighting the compound's utility in creating diverse chemical structures (Gogoi et al., 2014).

Anti-Cancer Activity Evaluation

The synthesis and evaluation of 3-methyleneisoindolin-1-one derivatives for anti-cancer activity were explored by Mehta et al. (2022). They developed a library of these compounds, demonstrating their potential in medicinal chemistry for cancer treatment. Two compounds from this library showed significant anti-proliferative activity in breast cancer cell lines, indicating the promise of 5-Iodo-1-methylindolin-2-one derivatives in cancer research (Mehta et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-iodo-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGADQSOKIBQJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1-methylindolin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)

![4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2890341.png)

![4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2890345.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890347.png)

![2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2890350.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide](/img/structure/B2890355.png)

![7-(azepan-1-ylsulfonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2890356.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2890362.png)